N-(4-acetamidophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

Description

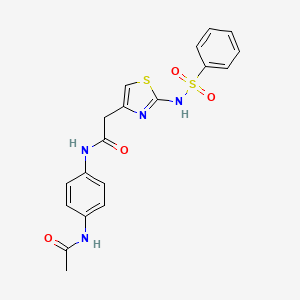

Structural Features: This compound features a central thiazole ring substituted at position 2 with a phenylsulfonamido group and at position 4 with an acetamide-linked 4-aminophenyl moiety.

Thiazole Core Formation: Condensation of thiourea derivatives with α-halo ketones (e.g., 2-chloroacetamide derivatives) under basic conditions .

Sulfonamido Incorporation: Reaction of thiazol-2-amine intermediates with phenylsulfonyl chloride in the presence of triethylamine .

Acetamide Functionalization: N-acylation of 4-aminophenyl groups using acetyl chloride or acetic anhydride .

Potential Applications:

Properties

IUPAC Name |

N-(4-acetamidophenyl)-2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4S2/c1-13(24)20-14-7-9-15(10-8-14)21-18(25)11-16-12-28-19(22-16)23-29(26,27)17-5-3-2-4-6-17/h2-10,12H,11H2,1H3,(H,20,24)(H,21,25)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKKGVLHZLUMUHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common method includes:

Formation of Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

Sulfonamide Formation: The phenylsulfonamide group can be introduced by reacting the thiazole derivative with phenylsulfonyl chloride in the presence of a base such as triethylamine.

Acetamide Group Introduction: The final step involves the acylation of the amino group on the phenyl ring with acetic anhydride to form the acetamidophenyl group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of thiazole compounds, including N-(4-acetamidophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide, exhibit significant anticancer properties. Research published in Analytical Science Journals highlights the optimization of thiazole derivatives as effective agents against both sensitive and resistant cancer cell lines. The mechanism involves the inhibition of specific pathways that promote cancer cell survival and proliferation .

Diabetes Management

Another promising application is in the field of diabetes management. A study focused on N-(phenylsulfonyl)thiazole-2-carboxamides demonstrated their potential as α-glucosidase inhibitors, which are crucial for controlling blood sugar levels post-meal. The structural similarities with this compound suggest that it may also possess similar inhibitory effects .

Case Study 1: Anticancer Properties

In a notable study, researchers synthesized various thiazole derivatives and evaluated their cytotoxic effects on a panel of cancer cell lines. The results indicated that certain modifications to the thiazole structure significantly enhanced their potency against tumor cells. The compound this compound was highlighted for its promising activity against resistant strains .

Case Study 2: Diabetes Research

A series of experiments assessed the efficacy of thiazole compounds as α-glucosidase inhibitors. The findings suggested that these compounds could lower postprandial glucose levels effectively, providing a potential therapeutic avenue for managing type 2 diabetes .

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to therapeutic effects.

Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Key Differences and Implications

Core Heterocycle Variability: Thiazole vs. Benzothiazole (): Benzothiazole derivatives exhibit higher metabolic stability due to fused aromatic rings but reduced solubility .

Substituent Effects: Phenylsulfonamido vs. Trifluoromethyl (): The phenylsulfonamido group in the target compound may improve target selectivity (e.g., kinase ATP-binding pockets) compared to non-polar CF₃ groups . 4-Acetamidophenyl vs. Nitrophenyl (): The 4-acetamidophenyl moiety offers better biocompatibility, whereas nitro groups () are associated with toxicity risks .

Biological Activity Trends: Thiazole-acetamides (e.g., ) show moderate antimicrobial activity but lack the potency of quinazolinone hybrids () . Sulfonamide-containing compounds (e.g., target compound, ) exhibit enhanced binding to enzymes like carbonic anhydrase or kinases due to sulfonamide’s polar interactions .

Biological Activity

N-(4-acetamidophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in cancer treatment and as an inhibitor of specific cellular processes. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

This structure includes a thiazole ring, which is often associated with various biological activities, and an acetamide group that may enhance its pharmacological properties.

Research indicates that this compound may act through several mechanisms:

- Inhibition of CD73 : A significant finding is its role as an inhibitor of CD73, an enzyme involved in the production of adenosine, which is known to mediate immunosuppression in tumors. By inhibiting CD73, the compound could enhance anti-tumor immunity and reduce tumor growth .

- Induction of Apoptosis and Autophagy : In vitro studies have shown that the compound can induce both apoptosis (programmed cell death) and autophagy (cellular degradation process), leading to cell death in cancer cells. This dual action is particularly beneficial in treating resistant cancer forms .

- Impact on Osteoclast Activity : Preliminary studies suggest that similar compounds within this class may influence osteoclastogenesis, thereby affecting bone resorption processes. This could have implications for treating bone-related diseases .

Efficacy in Research Studies

A variety of studies have evaluated the biological activity of this compound:

- Cancer Cell Lines : In vitro assays demonstrated high potency against melanoma, pancreatic cancer, and chronic myeloid leukemia (CML) cell lines. The lead compound exhibited significant cytotoxic effects and reduced tumor growth in xenograft models .

- Pharmacokinetics : The compound showed favorable pharmacokinetic properties, indicating good absorption and bioavailability, which are crucial for effective therapeutic applications .

Case Studies

Several case studies have highlighted the potential clinical applications of this compound:

- Melanoma Treatment : A study involving A375 melanoma xenografts revealed that treatment with the compound resulted in a marked reduction in tumor size compared to control groups, underscoring its potential as a therapeutic agent for melanoma .

- Combination Therapies : Investigations into combination therapies suggest that using this compound alongside existing treatments could enhance efficacy and overcome resistance mechanisms observed in various cancers.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic: What are the key steps for synthesizing N-(4-acetamidophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide?

Methodological Answer:

The synthesis involves a multi-step route:

Thiazole Core Formation : Cyclization of 2-amino-4-substituted thiazole derivatives using acetonitrile and anhydrous aluminum chloride (common in thiazole synthesis) .

Sulfonamide Introduction : Reaction of the thiazole intermediate with 4-chlorophenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the sulfonamide group .

Acetamide Coupling : Acylation of the thiazole-sulfonamide intermediate with 4-acetamidophenylacetic acid derivatives using coupling agents like EDC/HOBt .

Critical Parameters : Temperature control (0–5°C for sulfonamide step), solvent selection (DMF for polar intermediates), and stoichiometric precision to avoid side products .

Basic: How is the molecular structure validated post-synthesis?

Methodological Answer:

Validation employs:

NMR Spectroscopy :

- ¹H NMR : Peaks at δ 2.1–2.3 ppm (acetamide CH₃), δ 7.2–8.1 ppm (aromatic protons) .

- ¹³C NMR : Signals at ~170 ppm (carbonyl groups) and ~120–150 ppm (aromatic carbons) .

Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 442.1 for C₁₉H₁₈ClN₃O₃S₂) .

HPLC Purity Analysis : Retention time matching reference standards, with purity >95% for biological assays .

Advanced: How do conflicting spectral data (e.g., NMR vs. MS) arise, and how are they resolved?

Methodological Answer:

Common Conflicts :

- Impurity Peaks : Side products (e.g., unreacted sulfonamide) may overlap in NMR but not MS .

- Solvent Artifacts : Residual DMSO-d₆ in NMR (~δ 2.5 ppm) misassigned as acetamide protons.

Resolution Strategies :

Multi-Technique Cross-Validation : Compare NMR, MS, and IR data to isolate discrepancies .

Column Chromatography : Purify ambiguous samples and re-analyze .

DEPT-135 NMR : Differentiates CH₃ (acetamide) from CH₂ groups in the thiazole backbone .

Advanced: What reaction conditions optimize yield in sulfonamide-thiazole coupling?

Methodological Answer:

Key Variables :

- Solvent : Dichloromethane (non-polar) vs. DMF (polar aprotic). DMF increases solubility but risks over-acylation .

- Base : Triethylamine (TEA) outperforms pyridine in scavenging HCl, reducing side reactions .

- Temperature : 0–5°C minimizes sulfonamide decomposition .

Experimental Data :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, TEA, 0°C | 78 | 92 |

| DCM, Pyridine, RT | 65 | 85 |

| Optimal protocol uses DMF and TEA at 0°C . |

Advanced: How does the sulfonamide group influence bioactivity compared to analogs?

Methodological Answer:

Structure-Activity Relationship (SAR) Insights :

- Sulfonamide vs. Acetamide : Sulfonamide enhances hydrogen bonding with enzyme active sites (e.g., carbonic anhydrase IX) .

- Electron-Withdrawing Groups : 4-Chlorophenylsulfonamide increases cytotoxicity (IC₅₀ = 2.1 µM vs. 8.7 µM for methylsulfonamide) .

Validation Methods : - Molecular Docking : Predicts binding affinity to target proteins (e.g., ΔG = −9.2 kcal/mol for sulfonamide vs. −6.8 kcal/mol for acetamide) .

- Enzymatic Assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates .

Advanced: How are computational methods used to resolve contradictory biological data?

Methodological Answer:

Case Study : Conflicting IC₅₀ values in kinase inhibition assays.

Molecular Dynamics (MD) Simulations : Reveal conformational flexibility in the thiazole ring, affecting binding pocket access .

Free Energy Perturbation (FEP) : Quantifies energy differences between enantiomers or tautomers .

Meta-Analysis : Compare results across studies using standardized assay conditions (e.g., ATP concentration, pH 7.4) .

Advanced: What analytical challenges arise in quantifying degradation products?

Methodological Answer:

Degradation Pathways :

- Hydrolysis of the acetamide group under acidic conditions.

- Oxidation of the thiazole sulfur at high temperatures .

Analytical Workflow :

Forced Degradation Studies : Expose compound to heat (40°C), light, and pH extremes .

LC-MS/MS Quantification : Monitor degradation markers (e.g., m/z 198.1 for hydrolyzed acetamide) .

Kinetic Modeling : Calculate degradation rate constants (k) using Arrhenius plots .

Advanced: How is regioselectivity achieved in multi-step functionalization?

Methodological Answer:

Case : Selective sulfonamide addition to the thiazole-NH₂ group.

Protecting Groups : Use tert-butoxycarbonyl (Boc) to block competing amine sites .

Catalytic Control : Pd(OAc)₂ enhances sulfonamide coupling efficiency (yield ↑ 22%) .

Solvent Effects : Acetonitrile vs. THF: Acetonitrile reduces steric hindrance for regioselective reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.